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(R)-3-iodo-2-methylbut-3-en-1-ol

Cat. No.: B12842505
M. Wt: 212.03 g/mol
InChI Key: HNCIWTJKFGHGKC-SCSAIBSYSA-N
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Description

Significance of Iodinated Allylic Alcohols as Versatile Synthetic Intermediates

Iodinated allylic alcohols are a class of organic compounds that have gained considerable attention as versatile synthetic intermediates. diva-portal.org Their significance stems from the presence of multiple reactive sites that can be selectively functionalized, allowing for the introduction of molecular complexity in a controlled manner. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in various substitution and coupling reactions. diva-portal.org

These compounds are pivotal building blocks in modern organic synthesis. diva-portal.org For instance, they can be readily converted into other functional groups, and they participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. One notable application is their transformation into substituted allylic alcohols through reactions with organocuprates. scielo.org.bo This method has been applied to the stereospecific formation of trisubstituted alkenes, a key step in the synthesis of natural products like the dl-C18 Cecropia juvenile hormone. scielo.org.bo

Furthermore, the allylic alcohol moiety can direct the stereochemical outcome of reactions on the adjacent double bond. researchgate.net It can also be oxidized to the corresponding α,β-unsaturated aldehyde or ketone. The combination of these features makes iodinated allylic alcohols powerful tools for synthetic chemists, enabling the efficient construction of complex target molecules. Recent methodologies have expanded their utility, including their use in iodine-mediated oxidative cyclization reactions to form heterocyclic structures and in photoredox-catalyzed additions. acs.orgsioc.ac.cn

Overview of the Structural Characteristics and Stereochemical Considerations of (R)-3-iodo-2-methylbut-3-en-1-ol

The structure of this compound is characterized by a four-carbon butene chain. A primary alcohol (-CH₂OH) is attached to C1, a methyl group (-CH₃) to C2, and an iodine atom to C3. The double bond is located between C3 and C4, creating a vinyl iodide moiety.

Key Structural Features:

Chiral Center: The carbon atom at position 2 (C2) is a stereocenter, bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH₂OH), and a vinyl iodide group (-C(I)=CH₂).

Stereochemistry: The "(R)" designation specifies the absolute configuration at this C2 stereocenter according to the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is crucial in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is paramount.

Functional Groups: The molecule possesses three key functional groups: a primary allylic alcohol, a vinyl iodide, and a chiral center. This trifunctional nature allows for a variety of sequential or orthogonal chemical transformations.

The stereochemistry of allylic alcohols can significantly influence the outcome of reactions. figshare.com For instance, in palladium-catalyzed cyclization reactions, the facial selectivity of the initial oxypalladation step can be directed by the existing chiral center of the allylic alcohol. researchgate.netfigshare.com This principle of stereochemical control is fundamental to modern asymmetric synthesis.

Below is a table summarizing the key properties of a closely related isomer, which can provide some context for the physical characteristics of the (R)-enantiomer.

PropertyValue
IUPAC Name2-iodo-3-methylbut-2-en-1-ol
Molecular FormulaC₅H₉IO
Molecular Weight212.03 g/mol
Monoisotopic Mass211.96981 Da
Polar Surface Area20.2 Ų
Rotatable Bond Count2
Data sourced from PubChem for the isomer 2-Iodo-3-methylbut-2-en-1-ol. nih.gov

Historical Context and Early Research Contributions Pertaining to this compound and Related Scaffolds

The development of synthetic methods utilizing compounds like this compound is built upon a long history of research in organoiodine chemistry. The first polycoordinated organoiodine compound, (dichloroiodo)benzene, was prepared in 1886. semanticscholar.org This was followed by the synthesis of other important hypervalent iodine reagents, such as iodosylbenzene in 1892 and 2-iodoxybenzoic acid (IBX) in 1893. semanticscholar.org These early discoveries laid the groundwork for the use of iodine compounds as mild and selective oxidizing agents. numberanalytics.comscripps.edu

While early work focused heavily on aromatic iodides, methods for the synthesis of aliphatic iodo-compounds, including iodinated allylic alcohols, were also developed. mdpi.com A significant early contribution was the stereospecific synthesis of γ- or δ-iodoallylic alcohols through the reduction of propargylic alcohols with a modified aluminum hydride reagent, followed by treatment with iodine. scielo.org.bo This method allowed for the controlled formation of either the (E) or (Z) isomer depending on the reaction conditions, which could then be used to create specific substituted allylic alcohols. scielo.org.bo

The use of hypervalent iodine reagents gained widespread acceptance in the 1980s and 1990s with the development of versatile reagents like the Dess-Martin periodinane (DMP), which offered significant advantages in terms of reactivity and selectivity for the oxidation of alcohols. numberanalytics.comscripps.edu This renaissance in polyvalent organoiodine chemistry expanded the synthetic toolbox available to chemists and paved the way for the development and application of more complex iodinated scaffolds like this compound. semanticscholar.org

Scope and Relevance of Research Involving this compound in Modern Synthetic Chemistry

The research scope for this compound and related iodinated allylic alcohols is broad and highly relevant to modern synthetic challenges. These compounds serve as key intermediates in the total synthesis of complex natural products and in the development of novel synthetic methodologies.

A protected derivative of the title compound, (R)-tert-butyl((3-iodo-2-methylbut-3-en-1-yl)oxy)diphenylsilane, is utilized as a reagent to facilitate the formation of complex organic molecules in the pharmaceutical, agrochemical, and material science industries. lookchem.com This highlights the industrial relevance of the this compound scaffold.

Recent research has demonstrated the power of this type of intermediate in sophisticated synthetic strategies. For example, a key step in the total synthesis of the bioactive natural products (+)-Ieodomycins A and B involved the use of a chiral iodinated intermediate derived from a related allylic alcohol. researchgate.net The synthesis employed a sequence of reactions including iodination, Sharpless asymmetric dihydroxylation, and Stille cross-coupling to construct the target molecules. researchgate.net

Modern synthetic methods continue to expand the applications of these compounds. Recent studies include:

An iridium-catalyzed isomerization of allylic alcohols combined with aerobic oxidative iodination to produce α-iodoketones as single constitutional isomers. diva-portal.org

The use of cyclic iodine(III) reagents to activate allylic alcohols for alkyl boronate addition and rearrangement under photoredox catalysis, enabling the synthesis of ketones with sterically congested quaternary centers. sioc.ac.cn

Iodine-mediated oxidative cyclization of allylic alcohols with amino-heteroaromatics to construct fused heterocyclic systems like pyrazolo[3,4-b]pyridines. acs.org

The table below summarizes some modern synthetic applications involving iodinated allylic alcohol scaffolds.

Reaction TypeReagents/CatalystsProduct TypeReference
Oxidative IodinationIr(III) complex, I₂, NaNO₂, O₂α-Iodoketones diva-portal.org
Alkyl Boronate Addition/RearrangementCyclic Iodine(III) Reagent, Photoredox CatalystKetones with α-quaternary centers sioc.ac.cn
Oxidative AnnulationI₂, BF₃·Et₂OPyrazolo[3,4-b]pyridines acs.org
Total SynthesisSharpless Dihydroxylation, Stille Coupling(+)-Ieodomycins A and B researchgate.net
SN2' SubstitutionLiR₂CuAlkylated Allylic Alcohols scielo.org.bo

This ongoing research demonstrates that this compound and its chemical relatives are far from being mere chemical curiosities. They are enabling tools at the forefront of organic synthesis, facilitating the efficient and stereocontrolled construction of valuable and complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IO B12842505 (R)-3-iodo-2-methylbut-3-en-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9IO

Molecular Weight

212.03 g/mol

IUPAC Name

(2R)-3-iodo-2-methylbut-3-en-1-ol

InChI

InChI=1S/C5H9IO/c1-4(3-7)5(2)6/h4,7H,2-3H2,1H3/t4-/m1/s1

InChI Key

HNCIWTJKFGHGKC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CO)C(=C)I

Canonical SMILES

CC(CO)C(=C)I

Origin of Product

United States

Advanced Synthetic Methodologies for R 3 Iodo 2 Methylbut 3 En 1 Ol and Its Stereoisomers

Direct Synthesis Strategies for (R)-3-iodo-2-methylbut-3-en-1-ol

Direct synthesis methods provide efficient pathways to this compound, often starting from readily available precursors. These strategies focus on regioselectivity and functional group tolerance.

Conversion of Isoprene (B109036) to this compound (rac-54) via Halogenation Processes

Isoprene serves as a key precursor for the synthesis of various isoprenoids. nih.gov The reaction of isoprene with iodine and silver(I) oxide in aqueous acetonitrile (B52724) can produce a mixture of allylic alcohols and iodides. beilstein-journals.org Specifically, this process can yield a 9:1 ratio of 1-iodo-2-methylbut-3-en-2-ol (rac-53) and 2-iodo-2-methylbut-3-en-1-ol (rac-54) with a combined yield of 72%. beilstein-journals.org However, the separation of these regioisomers by flash column chromatography has proven to be challenging. beilstein-journals.org

Isoprene, a hemiterpene, is a fundamental building block in the biosynthesis of terpenes and is utilized in the synthesis of a variety of organic compounds. nih.gov The biogenetic isoprene rule provides a framework for understanding the stereochemical outcomes of terpene cyclizations. hebmu.edu.cn

Regioselective Markovnikov Iodoboration and Protodeboronation Approaches for this compound Derivatives

A powerful strategy for the synthesis of vinyl iodides involves the haloboration of terminal alkynes followed by protodeboronation. nih.gov This method offers high regioselectivity. For instance, the reaction of terminal alkynes with I-B(Cy)₂ in dichloromethane (B109758), followed by treatment with acetic acid (HOAc), results in the formation of vinyl iodides in good yields (74–79%). nih.gov

Protodeboronation, the removal of a boronic acid or ester group, is a significant transformation in organic synthesis. researchgate.net While often an undesired side reaction, it can be strategically employed in synthetic cascades. researchgate.net The stability of vinyl boronic acids to protodeboronation is noteworthy, as they undergo this process very slowly. acs.org The conversion of pinacol (B44631) boronic esters to iodides can be achieved through a one-pot radical-chain deboronative process. researchgate.net

Application of Iodinating Reagents in Allylic Systems to Afford this compound

Various iodinating reagents are employed for the synthesis of allylic iodides and related compounds. Common electrophilic iodinating agents include molecular iodine (I₂), N-iodosuccinimide (NIS), and Barluenga's reagent (IPy₂BF₄). rsc.orgdiva-portal.org However, these reagents can sometimes lead to low functional group tolerance and lack of selectivity due to their high reactivity. rsc.orgdiva-portal.org

A milder alternative, 2,2-diiododimedone, has been developed for the selective synthesis of α-iodoketones from allylic alcohols. rsc.orgrsc.orgchemistryviews.org This process often involves an iridium-catalyzed 1,3-hydrogen shift. rsc.orgdiva-portal.org The synthesis of 2,2-diiododimedone is straightforward, involving the reaction of dimedone with iodine monochloride. rsc.orgdiva-portal.orgresearchgate.net

The iodocycloetherification of allylic alcohols using molecular iodine can be a highly regio- and stereoselective process, controlled by the substrate's structure. nih.gov Additionally, aerobic oxidative iodination of allylic alcohols can be achieved using elemental iodine with an oxidation catalyst like NaNO₂ and oxygen as the terminal oxidant, often mediated by an Ir(III) complex. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound

Achieving high stereoselectivity in the synthesis of this compound is crucial for its application in the synthesis of chiral molecules. This section covers both substrate-controlled and catalytic enantioselective methods.

Chiral Auxiliaries and Substrate-Controlled Stereoselective Routes

Chiral auxiliaries can be employed to direct the stereochemical outcome of reactions. For example, chiral acetals derived from 7-hydroxyindan-1-one have been evaluated for their effectiveness in asymmetric synthesis. sfu.ca These auxiliaries can induce a high degree of stereocontrol in reactions like the Diels-Alder reaction. sfu.ca

Substrate-controlled stereoselective synthesis relies on the inherent chirality of the starting material to guide the formation of new stereocenters. The stereoselective synthesis of allylic alcohols can be achieved through methods like the Hoppe-Matteson-Aggarwal rearrangement of chiral acetonide-protected polyketide fragments. researchgate.netnih.gov This approach can exhibit strong inherent stereoinduction due to a combination of steric and electronic effects. researchgate.net The iodocycloetherification of enantiomerically pure allylic alcohols is another example where the substrate's stereochemistry dictates the outcome of the reaction. nih.gov

Enantioselective Catalytic Methods in the Formation of this compound

Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. An enantioselective organocatalytic iodination-initiated Wagner-Meerwein rearrangement of allylic alcohols has been developed. figshare.comresearchgate.net This method uses a chiral iodine source, generated from an insoluble cationic iodinating reagent and a lipophilic phosphoric acid, to achieve high levels of diastereo- and enantio-induction. figshare.comresearchgate.net

Furthermore, an enantioselective catalytic alkoxylation/oxidative rearrangement of allylic alcohols can be achieved using a Brønsted acid and a chiral organoiodine catalyst. nih.gov This method, employing a C₂-symmetric chiral iodine derived from (S)-proline, leads to enantioenriched products with high enantioselectivity. nih.gov The development of chiral ligands and catalysts is a key area of research for advancing asymmetric synthesis. sfu.carug.nl

Diastereoselective Control in the Synthesis of this compound Precursors

The stereochemistry of this compound is defined by the chiral center at the C2 position. Establishing this stereocenter with high diastereoselectivity in a precursor molecule is a fundamental challenge in its synthesis. The precursors are typically allylic alcohols, and their synthesis often relies on methods that can control the formation of new stereocenters relative to existing ones.

Key strategies for achieving diastereoselective control include substrate-directed and reagent-controlled reactions. For precursors to this compound, this often involves the stereoselective reduction of a ketone or the addition of a nucleophile to an aldehyde containing a chiral element.

One effective approach is the diastereoselective hydroformylation of 2-substituted allylic esters. In this method, a directing group, such as an ortho-diphenylphosphanylbenzoyl (o-DPPB) group, can guide the rhodium catalyst to deliver a formyl group to a specific face of the double bond, thereby setting the stereochemistry of the resulting product. The diastereoselectivity of such reactions has been observed to increase with the steric bulk of substituents at both the stereogenic center and the alkene's 2-position. nih.gov

Another powerful technique is the diastereoselective hydrosilylation of allylic alcohols. nih.gov This method can produce 1,3-diols with two adjacent stereocenters. By selecting the appropriate silane (B1218182) and catalyst, it is possible to achieve either syn- or anti-selectivity, providing a versatile route to various diastereomeric precursors. nih.gov Subsequent oxidation of the resulting silyl (B83357) ether furnishes the desired diol. These diols can then be further manipulated to yield the target iodoalkene.

Force-field methods and mechanistic modeling are often employed to predict and understand the origins of 1,2-asymmetric induction in these reactions, allowing for the rational design of substrates and catalysts to maximize diastereoselectivity. nih.gov

Synthesis of Protected Derivatives of this compound

The hydroxyl group in this compound is often protected during multi-step syntheses to prevent it from participating in unwanted side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

Silyl Ether Protection Strategies (e.g., (R)-((3-Iodo-2-methylbut-3-en-1-yl)oxy)triisopropylsilane)

Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and straightforward removal under specific conditions. The steric and electronic properties of the silyl group can be tuned to adjust its stability.

Triisopropylsilyl (TIPS) ethers are frequently used for their enhanced stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS). The synthesis of a TIPS-protected derivative, such as ((4-bromo-2-methylbut-3-yn-2-yl)oxy)triisopropylsilane, a close analogue of the target iodo compound, involves the reaction of the corresponding alcohol with triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf) in the presence of a non-nucleophilic base like 2,6-lutidine. epfl.ch A similar strategy can be applied to this compound.

The general procedure involves dissolving the alcohol in an aprotic solvent like dichloromethane (CH₂Cl₂), adding the base, and then slowly adding the silylating agent at a reduced temperature (e.g., 0 °C). The reaction is typically allowed to warm to room temperature to ensure completion. epfl.ch

Table 1: Representative Conditions for Silyl Ether Protection

Starting Material Reagents Solvent Yield Reference
2-Methylbut-3-yn-2-ol TIPSOTf, 2,6-lutidine CH₂Cl₂ 74% epfl.ch
(R)-3-hydroxy-2-methylpropyl 4-methylbenzenesulfonate TBSCl, Imidazole, DMAP THF - d-nb.info
(R)-((4,4-dibromo-2-methylbut-3-en-1-yl)oxy)triisopropylsilane - - - uni-konstanz.de

TIPSOTf: Triisopropylsilyl trifluoromethanesulfonate, TBSCl: tert-Butyldimethylsilyl chloride, DMAP: 4-(Dimethylamino)pyridine, THF: Tetrahydrofuran (B95107).

Deprotection of silyl ethers is commonly achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (THF). uni-hannover.de

Purification and Isolation Techniques for this compound in Research Settings

The successful isolation of this compound in high purity is contingent upon effective purification and work-up procedures. These steps are critical for removing unreacted starting materials, reaction byproducts, and any isomeric impurities.

Chromatographic Separation of Isomeric Mixtures

Chromatography is the cornerstone of purification in organic synthesis. For a molecule like this compound, which contains both a stereocenter and a double bond, the separation of diastereomers and geometric (E/Z) isomers is a common challenge.

Flash Column Chromatography: This is the most common method for routine purification in a research laboratory. Silica gel is the standard stationary phase. The mobile phase, typically a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate (B1210297) or pentane/diethyl ether), is chosen to achieve optimal separation. escholarship.orgcore.ac.uk The polarity of the eluent is gradually increased to elute compounds with different polarities. For iodinated compounds, thin-layer chromatography (TLC) with a potassium permanganate (B83412) (KMnO₄) stain can be used for visualization. core.ac.uk

High-Performance Liquid Chromatography (HPLC): For difficult separations of closely related isomers, HPLC offers higher resolution. nih.govmtc-usa.com

Normal-Phase HPLC: Uses a polar stationary phase (like silica) and a non-polar mobile phase.

Reversed-Phase HPLC: Employs a non-polar stationary phase (like C18-modified silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water). This is often the method of choice for purifying moderately polar organic molecules.

Chiral Chromatography: To separate enantiomers or diastereomers, chiral stationary phases (CSPs) are required. Columns based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are widely used. nih.govgoogle.com

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for preparative separations, particularly for chiral compounds. It uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar co-solvent like an alcohol. nih.govgoogle.com SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Table 2: Chromatographic Methods for Isomer Separation

Technique Stationary Phase Example Mobile Phase Example Application Reference
Flash Chromatography Silica Gel Pentane/Et₂O General Purification escholarship.org
UHPLC Hypersil Gold PFP Acetonitrile/Methanol/Aqueous Acid Halogenated Isomers nih.gov
Chiral SFC Chiralcel OJ-3 / Chiralpak IB Isopropanol/CO₂ Halogenated Isomers nih.gov
HPLC C18 Acetonitrile/Water General Isomer Separation mtc-usa.com

Solvent Extraction and Work-up Procedures

The initial purification step after a reaction is the work-up, which primarily involves quenching the reaction and separating the crude product from the reaction medium. For the synthesis of organoiodides, specific procedures are often necessary.

Quenching: The reaction is first stopped, often by adding water, a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), or a mild acid. epfl.ch

Removal of Excess Iodine: If elemental iodine (I₂) is used as a reagent, any unreacted excess must be removed. This is typically achieved by washing the organic layer with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃). acs.org The thiosulfate reduces I₂ to the colorless and water-soluble iodide ion (I⁻).

Extraction: The product is extracted from the aqueous phase into an immiscible organic solvent, such as diethyl ether (Et₂O), ethyl acetate (EtOAc), or dichloromethane (CH₂Cl₂). epfl.ch The choice of solvent depends on the product's solubility. Multiple extractions are performed to maximize the recovery of the product.

Washing: The combined organic extracts are washed sequentially with different aqueous solutions to remove various impurities. A wash with saturated sodium bicarbonate (NaHCO₃) solution removes acidic byproducts, while a wash with brine (saturated NaCl solution) helps to remove residual water and break up emulsions. epfl.ch

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which is then subjected to further purification, typically by chromatography. rochester.edu

These meticulous work-up and purification steps are indispensable for obtaining this compound with the high degree of purity required for subsequent synthetic applications and analytical characterization.

Chemical Reactivity and Transformative Pathways of R 3 Iodo 2 Methylbut 3 En 1 Ol

Reactions Involving the Carbon-Iodine Bond in (R)-3-iodo-2-methylbut-3-en-1-ol

The carbon-iodine (C-I) bond in vinyl iodides is a common site for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The polarity of the C-I bond also allows for nucleophilic substitution and radical-initiated reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The vinyl iodide functionality in this compound makes it a suitable substrate for several of these transformations, including the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. rsc.org It is a highly efficient method for the formation of C(sp)-C(sp²) bonds. The reaction of this compound with various terminal alkynes in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) salt would yield the corresponding enyne products. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net The reaction of this compound with a boronic acid, such as phenylboronic acid, under Suzuki-Miyaura conditions would result in the formation of a new carbon-carbon bond, replacing the iodine atom with the organic group from the boronic acid. nih.govresearchgate.net

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide or triflate. nih.govmdpi.com For instance, reacting this compound with an organostannane like tributyl(vinyl)stannane in the presence of a palladium catalyst would yield a diene product. researchgate.netmsu.edu

Heck Reaction: In the Heck reaction, a vinyl or aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgresearchgate.net This reaction forms a new carbon-carbon bond at the less substituted carbon of the alkene. When this compound is subjected to Heck conditions with an alkene like styrene, it would lead to the formation of a substituted diene. researchgate.netmdpi.com

The success and scope of these cross-coupling reactions with this compound depend on several factors, including the nature of the coupling partner, the catalyst system, and the reaction conditions.

Scope:

A wide variety of terminal alkynes, boronic acids, organostannanes, and alkenes can potentially be used as coupling partners. rsc.orgresearchgate.net

The reaction generally tolerates a range of functional groups on the coupling partner, which adds to its synthetic utility. acs.org

Limitations:

Steric Hindrance: Bulky substituents on the coupling partner can sometimes lead to lower yields and reduced selectivity. rsc.org For instance, in Sonogashira couplings, bulky alkynes may result in a significant amount of homocoupling byproducts. rsc.org

Electronic Effects: The electronic properties of the substituents on the reactants can influence the reaction outcome. rsc.org

Side Reactions: In some cases, undesirable side reactions can occur. For example, in Stille couplings, purification to remove organotin byproducts can be challenging. msu.edu In Heck reactions, issues with regioselectivity can arise. researchgate.net

The following table summarizes the potential outcomes and some general limitations of these reactions with this compound.

Reaction Coupling Partner Potential Product General Limitations
SonogashiraTerminal AlkyneEnyneHomocoupling of bulky alkynes. rsc.org
Suzuki-MiyauraBoronic AcidSubstituted AlkenePartial cleavage of protecting groups under certain conditions. researchgate.net
StilleOrganostannaneDieneToxicity and removal of tin byproducts. msu.edu
HeckAlkeneSubstituted DieneRegioselectivity issues, potential for double bond isomerization. researchgate.net

The choice of ligand coordinated to the palladium center plays a crucial role in the outcome of cross-coupling reactions, influencing both reactivity and stereoselectivity. escholarship.orgcore.ac.uk

Reactivity: Ligands modulate the electronic and steric properties of the palladium catalyst. Electron-donating ligands can increase the electron density on the palladium, facilitating the oxidative addition step. Bulky ligands can promote reductive elimination and prevent catalyst deactivation. For example, N-heterocyclic carbenes (NHCs) have been shown to be highly effective ligands in Sonogashira couplings, offering high catalytic activity and stability. nih.gov In Suzuki-Miyaura reactions, phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) are often employed to achieve reliable results. researchgate.net

Stereoselectivity: In reactions involving chiral substrates like this compound, the use of chiral ligands can be critical for controlling the stereochemistry of the product. While the stereocenter in this compound is not directly at the site of the coupling reaction, the ligand can influence the orientation of the substrates in the transition state, which can be important in subsequent transformations or in cases where new stereocenters are formed. For enantioselective palladium-catalyzed allylic substitutions, chiral phosphoramidite (B1245037) ligands have been used to achieve excellent diastereo- and enantioselectivities. acs.org

The table below provides examples of ligands used in various cross-coupling reactions and their general effects.

Reaction Ligand Example Effect
SonogashiraP(o-Tol)₃Can improve selectivity and yield. rsc.org
Suzuki-MiyauraTricyclohexylphosphineProvides reliable and high yields. researchgate.net
StilleXPhosUsed in efficient coupling to form complex molecules. nih.gov
HeckTri-o-tolylphosphineEffective in coupling with various alkenes. mdpi.com

Nucleophilic Substitution Reactions of the Iodide Moiety

While vinyl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the iodide in this compound can be displaced by a nucleophile. These reactions can proceed through different mechanisms, such as an Sɴ1 or Sɴ2 type pathway, depending on the substrate, nucleophile, and reaction conditions. chegg.com For instance, reaction with a strong nucleophile could potentially lead to the substitution of the iodine atom.

Radical Reactions Initiated by the Iodide Group

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a vinyl radical. This property allows this compound to participate in radical reactions. ub.edu.ar For example, photolysis of the compound can lead to the formation of the corresponding vinyl radical. psu.edu This radical can then undergo various transformations, such as addition to other unsaturated molecules in three-component carbo-oximation processes. orientjchem.org Studies on similar iodo-compounds have shown that these radicals can be trapped by oxygen in the presence of nitric oxide, which is relevant in atmospheric chemistry research. researchgate.net

Transformations Involving the Allylic Alcohol Moiety of this compound

The allylic alcohol functionality in this compound provides another handle for synthetic modifications. thieme-connect.de These transformations can include oxidation, reduction, and substitution reactions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents. thieme-connect.de For example, Swern oxidation or the use of Dess-Martin periodinane are common methods for oxidizing primary alcohols to aldehydes. thieme-connect.de

Reduction: The double bond of the allylic alcohol can be reduced, for example, through catalytic hydrogenation, to yield the corresponding saturated alcohol. thieme-connect.de

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Alternatively, direct substitution of the allylic alcohol can sometimes be achieved under specific conditions, for instance, using fluorinated alcohols as promoters. acs.org

Rearrangement: Allylic alcohols can undergo rearrangement reactions. For example, treatment with an acid could potentially lead to an allylic rearrangement.

The reactivity of the allylic alcohol moiety allows for the synthesis of a diverse range of derivatives from this compound, further highlighting its utility as a synthetic intermediate.

Directed Functionalization of the Alkene Component

The vinyl iodide moiety of this compound is a key site for directed functionalization. The presence of a nearby hydroxyl group can stereochemically influence reactions at the alkene, enabling the synthesis of complex structures with high precision.

Stereoselective Cyclopropanation

The cyclopropanation of the alkene in this compound can be achieved with high stereoselectivity, largely due to the directing effect of the adjacent primary alcohol. The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for this transformation. wikipedia.orgnih.govmasterorganicchemistry.com The hydroxyl group can coordinate to the zinc reagent, delivering the methylene (B1212753) group to the syn face of the double bond relative to the alcohol. This substrate-controlled approach ensures a predictable stereochemical outcome.

Vinyl halides are known to be compatible with Simmons-Smith conditions, readily forming the corresponding cyclopropyl (B3062369) halides. wikipedia.org In the case of this compound, this reaction would produce a cyclopropyl iodide, a valuable intermediate for further cross-coupling reactions. nih.gov The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a common variation of this reaction. wikipedia.org

Table 1: Reagents for Stereoselective Cyclopropanation

Reagent System Description Expected Outcome for this compound
Zn-Cu couple, CH₂I₂ The classic Simmons-Smith reagent. Forms a cyclopropane (B1198618) ring with stereochemistry directed by the hydroxyl group.
Et₂Zn, CH₂I₂ The Furukawa modification, often providing higher reactivity and yields. Similar stereoselective cyclopropanation, potentially under milder conditions.

| Sm, CH₂I₂ | Samarium-based reagents can also effect cyclopropanation with high stereoselectivity. | An alternative method for stereospecific cyclopropane formation. researchgate.net |

Dihydroxylation and Epoxidation Studies

The alkene of this compound can be converted into a diol or an epoxide, with the stereochemistry of the product being influenced by the existing chiral center and the directing hydroxyl group.

Dihydroxylation: The Sharpless asymmetric dihydroxylation is a powerful method for converting alkenes into vicinal diols with high enantioselectivity. nih.gov When applied to a chiral substrate like this compound, the reaction proceeds with diastereoselectivity. The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) can be used to favor one of two possible diastereomeric diol products. The inherent chirality of the starting material will create a matched or mismatched interaction with the chiral catalyst system, influencing the diastereomeric ratio of the products. This transformation would yield a highly functionalized triol iodide, a versatile building block for further synthesis. acs.org

Epoxidation: The epoxidation of homoallylic alcohols like the title compound can be directed by the hydroxyl group. wikipedia.org The use of peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) often results in the formation of the epoxide syn to the alcohol due to hydrogen bonding between the alcohol and the reagent in the transition state. Alternatively, metal-catalyzed systems, such as those using vanadium, are also known to be highly effective for the directed epoxidation of allylic and homoallylic alcohols, showing a strong preference for the syn diastereomer. wikipedia.org The resulting vinyl epoxide is a valuable intermediate for various subsequent transformations, including nucleophilic ring-opening reactions. acs.orgbeilstein-journals.org

Rearrangement Reactions (e.g., Oxy-Cope Rearrangement of Derivatives)

While this compound itself is not structured to undergo an Oxy-Cope rearrangement, its derivatives can be readily prepared to serve as substrates for this powerful carbon-carbon bond-forming reaction. The Oxy-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of 1,5-dien-3-ols that yields unsaturated carbonyl compounds. wikipedia.orglibretexts.org

A synthetic pathway to a suitable derivative would involve:

Oxidation: The primary alcohol of this compound is first oxidized to the corresponding aldehyde using a mild oxidant like Dess-Martin periodinane to avoid side reactions.

Vinylation: The resulting aldehyde is then treated with a vinyl organometallic reagent, such as vinylmagnesium bromide or vinyllithium. This step creates the 1,5-dien-3-ol skeleton necessary for the rearrangement.

Rearrangement: The synthesized 1,5-dien-3-ol can then undergo the Oxy-Cope rearrangement. The reaction can be performed under thermal conditions, but it is dramatically accelerated (by a factor of 10¹⁰ to 10¹⁷) when the alcohol is deprotonated to form an alkoxide. wikipedia.org This is known as the anionic Oxy-Cope rearrangement and often proceeds at room temperature. The driving force for this essentially irreversible reaction is the formation of a stable enolate, which upon workup tautomerizes to the final carbonyl product. wikipedia.orgmasterorganicchemistry.com

This sequence provides a strategic method for constructing complex cyclic and acyclic systems.

Oxidation and Reduction Chemistry

The distinct functional groups of this compound allow for selective oxidation and reduction reactions.

Oxidation: The primary alcohol can be selectively oxidized without affecting the vinyl iodide. Reagents such as Dess-Martin periodinane (DMP) are particularly effective for oxidizing homoallylic alcohols to the corresponding β,γ-unsaturated aldehydes under mild, neutral conditions. researchgate.net Other chromium-based reagents or Swern oxidation conditions could also be employed, provided the conditions are controlled to prevent interaction with the vinyl iodide. In contrast, the Wacker-type oxidation targets the terminal alkene, converting it into a methyl ketone using a palladium catalyst, which would yield a β-hydroxy ketone from the title compound. nih.gov

Reduction: The vinyl iodide moiety is generally considered sensitive to reduction conditions. nih.gov However, studies have shown that chemoselectivity is achievable. The vinyl iodide can be reduced to the corresponding alkene while leaving other functional groups intact. Conversely, certain catalytic systems allow for the reduction of other functionalities, like alkynes, in the presence of a vinyl iodide. acs.orgnih.gov For instance, hydrogenation over a Lindlar catalyst (Pd/CaCO₃) has been shown to be compatible with vinyl iodides, whereas catalysts like Pd/BaSO₄ can lead to the reduction of the C-I bond. acs.org This differential reactivity allows for the selective removal or retention of the iodide, adding to the compound's synthetic utility.

Table 2: Summary of Oxidation and Reduction Reactions

Reaction Type Reagent(s) Functional Group Targeted Product Type
Oxidation Dess-Martin periodinane (DMP) Primary Alcohol β,γ-Unsaturated Aldehyde
Oxidation PdCl₂, CuCl, O₂ (Wacker conditions) Alkene β-Hydroxy Ketone
Reduction H₂, Pd/BaSO₄ Vinyl Iodide Homoallylic Alcohol

| Reduction | H₂, Crabtree's Catalyst | Alkene (of a derivative) | Saturated alcohol (vinyl iodide intact) acs.org |

Dual Reactivity and Chemoselectivity in Transformations of this compound

The presence of both a primary alcohol and a vinyl iodide functional group imparts dual reactivity to the molecule. This necessitates a careful choice of reagents and reaction conditions to achieve chemoselectivity, enabling the transformation of one functional group while leaving the other untouched.

Selective Reactions Targeting Specific Functional Groups

The synthetic utility of this compound is greatly enhanced by the ability to selectively target its reactive sites.

Targeting the Alcohol: The primary alcohol can be readily protected, for example as a silyl (B83357) ether (e.g., TBS, TBDPS), to allow for extensive manipulation of the vinyl iodide moiety. It can also be oxidized to an aldehyde or carboxylic acid using selective reagents like DMP, as previously mentioned. researchgate.net

Targeting the Vinyl Iodide: The carbon-iodine bond is the most common site for cross-coupling reactions. The vinyl iodide can participate in a variety of palladium-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. wikipedia.org These reactions are fundamental in modern organic synthesis and allow for the introduction of diverse alkyl, vinyl, aryl, or alkynyl substituents at the C3 position. The alcohol group typically requires protection prior to these transformations to prevent interference with the organometallic reagents or catalysts.

Targeting the Alkene: As discussed, the alkene can undergo directed cyclopropanation, dihydroxylation, and epoxidation. nih.govnih.govwikipedia.org These reactions add functionality to the C3 and C4 positions, often with a high degree of stereocontrol influenced by the existing chiral center and hydroxyl group.

The ability to perform these transformations selectively is the cornerstone of the molecule's utility as a synthetic intermediate.

Table 3: Overview of Chemoselective Transformations

Target Functional Group Reaction Type Reagents Preserved Functional Group(s)
Primary Alcohol Protection (Silylation) TBSCl, Imidazole Vinyl Iodide, Alkene
Primary Alcohol Oxidation Dess-Martin Periodinane Vinyl Iodide, Alkene
Vinyl Iodide Suzuki Coupling R-B(OH)₂, Pd Catalyst, Base Alcohol (protected), Alkene
Vinyl Iodide Sonogashira Coupling Terminal Alkyne, Pd/Cu Catalysts Alcohol (protected), Alkene
Alkene Dihydroxylation OsO₄ (cat.), NMO Vinyl Iodide, Alcohol
Alkene Epoxidation m-CPBA Vinyl Iodide, Alcohol

| Alkene | Cyclopropanation | Et₂Zn, CH₂I₂ | Vinyl Iodide, Alcohol |

Tandem and Cascade Reactions Utilizing the Compound's Multifunctionality

The unique molecular architecture of this compound, featuring a primary alcohol, a vinyl iodide, and a stereogenic center, presents a valuable platform for the design of tandem and cascade reactions. These sequential transformations, occurring in a single pot, offer a highly efficient strategy for the rapid construction of complex molecular scaffolds from simple precursors, minimizing waste and purification steps. The inherent multifunctionality of this compound allows for a diverse range of intramolecular and intermolecular cascade processes, primarily leveraging the reactivity of the vinyl iodide and the nucleophilicity of the hydroxyl group.

One of the most explored avenues for tandem reactions involving vinyl iodides is through palladium-catalyzed processes. While specific studies focusing exclusively on this compound in cascade reactions are not extensively documented, the well-established reactivity of similar substrates provides a strong basis for predicting its behavior. For instance, palladium-catalyzed intramolecular coupling reactions between vinyl iodides and allylic moieties are known to proceed efficiently. In a hypothetical cascade, the vinyl iodide of this compound could first undergo a cross-coupling reaction, such as a Suzuki or Sonogashira coupling, to introduce a new substituent. This could be followed by an intramolecular cyclization involving the hydroxyl group, potentially triggered by a change in reaction conditions or the addition of a second catalyst.

A plausible and well-precedented cascade reaction is the intramolecular iodocycloetherification. The electrophilic addition of molecular iodine to highly functionalized enantiomerically pure allylic alcohols containing an internal nucleophile, such as the hydroxyl group in our subject compound, can lead to the formation of substituted tetrahydrofurans with high regio- and stereoselectivity. nih.gov This process is typically substrate-controlled, meaning the stereochemistry of the starting material, in this case, the (R)-configuration, would direct the stereochemical outcome of the cyclization.

The synthesis of furan (B31954) derivatives represents another potential cascade pathway. Palladium/copper-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization, is a known method for preparing 2,5-disubstituted 3-iodofurans. organic-chemistry.org By analogy, this compound could potentially undergo a similar sequence. An initial intermolecular reaction at the vinyl iodide, followed by an intramolecular cyclization involving the hydroxyl group attacking a newly formed and suitably positioned electrophilic center, could lead to the formation of highly substituted furan rings.

Iron-catalyzed domino reactions also present a viable strategy. The cyclization of dienes with various partners can be initiated by the formation of an organoiron species. beilstein-journals.org It is conceivable that the vinyl iodide of this compound could participate in such a cascade, acting as a precursor to a reactive intermediate that then engages in subsequent bond-forming events.

The following table outlines hypothetical, yet mechanistically plausible, tandem and cascade reactions starting from this compound, based on established reactivity patterns of similar molecules.

Reaction Type Proposed Reactants Potential Product Key Transformation Relevant Precedent
Palladium-Catalyzed Cyclization/CouplingAryl boronic acid, Base2-Aryl-3-methyl-2,5-dihydrofuranSuzuki coupling followed by intramolecular O-alkylationPalladium-catalyzed cascades of vinyl iodides. mdpi.com
IodocycloetherificationI₂, BaseSubstituted iodomethyl-tetrahydrofuranIntramolecular nucleophilic attack of the hydroxyl group on an iodonium (B1229267) intermediateStereocontrolled iodocycloetherification of allylic alcohols. nih.gov
Furan SynthesisTerminal alkyne, Pd/Cu catalyst, BaseSubstituted furanSonogashira coupling followed by intramolecular cyclizationSynthesis of furans from vinyl iodides. organic-chemistry.org

These examples underscore the potential of this compound as a versatile building block in the realm of cascade and tandem reactions. The strategic combination of its functional groups allows for the design of efficient synthetic routes to complex, stereochemically defined heterocyclic structures, which are of significant interest in medicinal chemistry and materials science. Further research into the specific reactivity of this compound in such transformations is warranted to fully exploit its synthetic potential.

Mechanistic Investigations and Computational Studies of R 3 Iodo 2 Methylbut 3 En 1 Ol Reactions

Elucidation of Reaction Mechanisms Involving (R)-3-iodo-2-methylbut-3-en-1-ol

The reactions of this compound can proceed through various mechanistic pathways, including those involving carbocations, radical intermediates, and the influence of reaction conditions on these pathways.

Reactions involving this compound can proceed through carbocationic intermediates, particularly under conditions that favor ionization. The stability of the resulting carbocation plays a significant role in determining the reaction pathway. In acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water), which can depart to generate a tertiary allylic carbocation. stackexchange.com This carbocation is stabilized by resonance, delocalizing the positive charge over two carbon atoms.

The formation of a carbocation opens the door to S_N1-type reactions, where a nucleophile can attack the carbocation at either of the electrophilic centers. stackexchange.compearson.com This can lead to the formation of a mixture of products. For instance, the reaction of 2-methylbut-3-en-2-ol with hydrobromic acid can lead to the formation of 1-bromo-3-methylbut-2-ene through an S_N1 mechanism involving an allylic carbocation. stackexchange.com

Furthermore, the potential for allylic rearrangements (S_N2' reactions) exists. In an S_N2' mechanism, a nucleophile attacks the double bond, leading to a concerted displacement of the leaving group. The regioselectivity of such reactions is influenced by steric and electronic factors. stackexchange.com The treatment of diallylsilanes with iodine can induce an intramolecular carbocation allylation process, highlighting the propensity for such rearrangements. researchgate.net

Radical intermediates play a crucial role in the atmospheric oxidation of this compound and other related compounds. psu.edud-nb.info Photolysis of 2-iodo-2-methylbut-3-en-1-ol can generate a hydroxy isoprene (B109036) radical, which is a key intermediate in the OH-initiated oxidation of isoprene. psu.edu This radical can then react with molecular oxygen to form a hydroxyperoxy radical. psu.edu

The subsequent reactions of this peroxy radical, particularly with nitric oxide (NO), are central to atmospheric chemistry. psu.edu These radical propagation steps can lead to the formation of various oxidation products and contribute to the cycling of OH radicals in the atmosphere. psu.edu The study of these radical-mediated transformations is essential for understanding the atmospheric lifetime and impact of isoprene and its derivatives. psu.edu

Protonation of the hydroxyl group in this compound is a key step in facilitating reactions that proceed through carbocationic intermediates. By converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺), the barrier to ionization is significantly lowered. stackexchange.com

The nature of the leaving group is also a critical factor. The iodide ion is a good leaving group, which can facilitate nucleophilic substitution reactions. acs.org In the context of hypervalent iodine chemistry, the aryl iodine group is an exceptionally good leaving group, approximately 10⁶ times better than the triflate group. acs.org This high leaving group ability is a key factor in the reactivity of hypervalent iodine reagents. acs.org

Kinetic Studies on Reactions of this compound

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and how these rates are influenced by various factors.

The OH-initiated oxidation of isoprene, for which 2-iodo-2-methylbut-3-en-1-ol serves as a precursor in laboratory studies, has been the subject of detailed kinetic analysis. psu.edu Through laser photolysis-laser induced fluorescence (LP-LIF) techniques, rate constants for key elementary steps have been determined. psu.edu

Table 1: Experimentally Determined Rate Constants for the OH-Initiated Oxidation of Isoprene Intermediates

Reactants Rate Constant (cm³ s⁻¹) Experimental Technique
Hydroxyalkyl radical + O₂ 1.0 +1.7/-0.5 x 10⁻¹² psu.edu LP-LIF psu.edu
Hydroxyperoxy radical + NO 8.1 +3.4/-2.3 x 10⁻¹² psu.edu LP-LIF psu.edu

This table presents the rate constants determined from kinetic analysis of OH cycling experiments where 2-iodo-2-methylbut-3-en-1-ol was used as a precursor to the dominant OH-isoprene addition product.

The rates of reactions involving this compound are highly dependent on the reaction conditions. For instance, in the OH cycling experiments, the concentrations of O₂ and NO are varied to probe the kinetics of the intermediate reactions. psu.edu The time-dependent formation of OH radicals is monitored as a function of these concentrations to extract the rate constants. psu.edu

The reaction conditions, such as temperature and the presence of catalysts or initiators, can significantly influence whether a reaction proceeds through an S_N1, S_N2', or radical pathway. For example, higher temperatures generally favor S_N1 reactions over S_N2' reactions. stackexchange.com In the context of synthetic applications, the choice of solvent and base can also dramatically affect the reaction outcome and rate.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry have emerged as indispensable tools for gaining deep insights into the intricate details of chemical reactions. In the context of this compound, these approaches provide a molecular-level understanding of reaction mechanisms, transition states, and the origins of stereoselectivity that are often difficult to probe through experimental means alone. By simulating molecular structures, energies, and reaction pathways, computational methods offer predictive power and a robust framework for interpreting and guiding experimental work.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has become a primary computational method for investigating the mechanisms of organic reactions, including those involving haloalkenes and allylic alcohols like this compound. DFT calculations can elucidate the step-by-step process of a reaction, identifying intermediates and the energetic favorability of different potential pathways.

For reactions of this compound, DFT can be employed to study various transformations. For instance, in reactions involving nucleophilic attack, DFT can help distinguish between different mechanistic possibilities, such as an in-plane SN2-type substitution or an addition-elimination pathway. acs.org Studies on similar haloalkene systems have shown that DFT calculations can predict the feasibility of an in-plane SN2 mechanism, a pathway that was once considered unlikely. acs.orgnih.gov By calculating the activation energies for these different routes, researchers can determine the most probable reaction mechanism.

Furthermore, DFT is crucial for understanding reactions like iodocyclization, where the molecule reacts intramolecularly. rsc.orgrsc.orgresearchgate.netresearchgate.net In such cases, DFT can model the initial activation of the double bond by the iodine, the subsequent nucleophilic attack by the hydroxyl group, and the formation of the cyclic product. These calculations can reveal the subtle electronic and steric factors that govern the reaction's progress and regioselectivity. For example, DFT studies on iodocyclization reactions have elucidated the role of the substituent on the alkyne in determining reactivity. researchgate.net

The table below illustrates hypothetical DFT-calculated energy barriers for competing reaction pathways of a generic haloalkene, showcasing how this data can be used to predict the dominant mechanism.

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Feasibility
In-plane SN214.4Favorable acs.org
π-Addition-Elimination>30Unfavorable acs.org

This table is a generalized representation based on findings for similar haloalkenes and is intended to illustrate the application of DFT in mechanistic analysis.

Modeling of Transition States and Energy Landscapes

A cornerstone of computational reaction analysis is the modeling of transition states and the construction of potential energy surfaces, or energy landscapes. The transition state is the highest energy point along the reaction coordinate and represents the critical bottleneck of a reaction. Identifying the geometry and energy of the transition state is key to understanding reaction rates and selectivity.

For this compound, computational modeling can be used to locate the transition state structures for various reactions. For example, in an electrophilic addition to the double bond, DFT calculations can model the transition state where the electrophile is interacting with the π-system of the alkene. The geometry of this transition state, including bond lengths and angles, provides a static picture of the dynamic process of bond formation and breaking.

The energy landscape, which maps the potential energy of the system as a function of the geometric coordinates of the atoms, offers a comprehensive view of the reaction. By mapping out the entire energy surface, chemists can identify all possible intermediates and transition states, as well as the minimum energy paths connecting them. This allows for a detailed understanding of the reaction dynamics. For instance, in the nickel-catalyzed carboxylation of allylic alcohols, DFT calculations have been used to map the energy landscape, revealing the rate-determining step and the role of co-catalysts like water in facilitating the reaction. bohrium.com

A hypothetical energy profile for a two-step reaction of an allylic alcohol is presented below, illustrating the concepts of intermediates and transition states.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol)
0Reactants0.0
1Transition State 1+15.2
2Intermediate+5.7
3Transition State 2+12.8
4Products-10.3

This table represents a hypothetical energy landscape to demonstrate the key energetic points along a reaction pathway.

Prediction of Stereochemical Outcomes through Computational Analysis

One of the most powerful applications of computational chemistry is the prediction of stereochemical outcomes in asymmetric reactions. For a chiral molecule like this compound, reactions can often lead to the formation of multiple stereoisomers. Computational analysis can predict which stereoisomer will be the major product by comparing the energies of the diastereomeric transition states.

The stereoselectivity of a reaction is determined by the difference in the activation energies of the competing transition states leading to the different stereoisomers. Even a small energy difference can lead to a high degree of stereoselectivity. Computational methods, particularly DFT, are often accurate enough to predict these small energy differences.

For example, in the epoxidation of chiral allylic alcohols, DFT calculations have been successfully used to predict the diastereoselectivity by comparing the energies of the threo and erythro transition states. acs.org The calculations can identify the key steric and electronic interactions in the transition state that favor the formation of one diastereomer over the other. This approach can be applied to reactions of this compound to predict, for instance, the stereochemical outcome of a cyclization reaction or an addition to the double bond. Methods like Quantum-Guided Molecular Mechanics (Q2MM) have also been developed to create transition state force fields for the rapid and accurate prediction of stereoselectivity in a wide range of reactions. nih.gov

The following table shows a hypothetical example of how computational analysis can be used to predict the stereochemical outcome of a reaction based on the calculated energies of diastereomeric transition states.

Transition StateRelative Free Energy (kcal/mol)Predicted Product Ratio
Diastereomer A12.595
Diastereomer B14.35

This table is a hypothetical illustration of the correlation between transition state energies and product stereoselectivity.

Applications of R 3 Iodo 2 Methylbut 3 En 1 Ol As a Key Building Block and Precursor

Contributions to Atmospheric Chemistry Research

The racemic mixture containing (R)-3-iodo-2-methylbut-3-en-1-ol, namely 2-iodo-2-methylbut-3-en-1-ol, serves as a critical photolytic precursor for the controlled generation of specific radicals derived from isoprene (B109036). This capability is instrumental in studying the complex oxidation mechanisms of isoprene in the Earth's atmosphere.

Generation of Isoprene-Derived Radicals for Atmospheric Oxidation Studies

The OH-initiated oxidation of isoprene is a dominant process in the troposphere, leading to a complex mixture of products and influencing the formation of ozone and secondary organic aerosols (SOAs). nih.govcopernicus.org Studying the reaction pathways of individual isoprene-OH adducts is challenging due to the multitude of isomers formed simultaneously.

To overcome this, researchers have synthesized 2-iodo-2-methylbut-3-en-1-ol as a precursor molecule. copernicus.orgpsu.edu The key advantage of this compound is that its photolysis using a laser (e.g., at 248 nm) cleaves the carbon-iodine bond, exclusively generating the dominant OH-isoprene addition product—specifically, the radical formed by OH addition to the C1 position of isoprene. psu.eduacs.org This allows for the study of the subsequent reactions of this single, targeted radical species without interference from other isomers. psu.edu

The process can be summarized as:

Synthesis: The precursor, 2-iodo-2-methylbut-3-en-1-ol, is synthesized from isoprene, typically by reacting it with iodine (I₂) and silver oxide (Ag₂O). psu.edu

Photolysis: The iodohydrin is photolyzed to generate a specific hydroxyalkyl radical, which is an adduct of isoprene and a hydroxyl radical. psu.eduacs.org

Oxidation Studies: This radical is then reacted with molecular oxygen (O₂) and nitric oxide (NO) under controlled laboratory conditions to study the kinetics and products of its oxidation pathway, mimicking atmospheric conditions. psu.edunih.gov

Isomer-Selective Studies in Environmental Chemistry

The use of 2-iodo-2-methylbut-3-en-1-ol has enabled the first isomer-selective kinetic studies of the dominant pathway in isoprene's OH-initiated oxidation. psu.edunih.gov By generating a single isomer of the hydroxy-isoprene radical, scientists can precisely measure reaction rates and determine the branching ratios of different product channels. psu.eduacs.org

Key findings from these isomer-selective studies include:

Rate Constant Determination: Through laser photolysis-laser induced fluorescence (LP-LIF) techniques, specific rate constants for the reactions of the isoprene-derived radicals have been determined. psu.edunih.gov

Evidence for Minor Channels: These studies have provided the first direct experimental evidence for the formation of the (E) form of the δ-hydroxyalkoxy radical, quantifying its branching ratio at approximately 10 ± 3%. acs.orgnih.gov This channel was previously predicted by theory but unconfirmed by experiments due to the complexity of the reaction mixture. psu.edu

Improved Atmospheric Models: The precise, isomer-specific data obtained from these experiments are crucial for refining and validating condensed chemical oxidation models used in regional and global air quality and climate simulations. psu.edu

The table below summarizes key kinetic data obtained from studies using 2-iodo-2-methylbut-3-en-1-ol as a radical precursor.

Reaction StepReactantsRate Constant (cm³ s⁻¹)Reference
O₂ AdditionIsoprene-hydroxyalkyl radical + O₂1.0 +1.7/-0.5 × 10⁻¹² nih.gov
NO ReactionIsoprene-hydroxyperoxy radical + NO8.1 +3.4/-2.3 × 10⁻¹² nih.gov

Development of Novel Synthetic Methodologies

The unique structural features of this compound, specifically the combination of a chiral center, a primary alcohol, and a vinyl iodide, make it a valuable and versatile building block in the development of new synthetic strategies. Its utility is demonstrated in its application as a key substrate in allylic substitution reactions, a participant in metal-catalyzed difunctionalization reactions, and as a tool for probing reactivity in various catalytic systems.

Substrate in Allylic Substitution Methods

Allylic substitution reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net The compound this compound and its derivatives serve as important substrates in these reactions.

In the realm of metal-catalyzed allylic substitutions, the reactivity of allylic halides is of significant interest. For instance, the development of methods for the synthesis of fluorinated compounds often involves the use of allylic substrates. researchgate.net While not directly using this compound, the principles of these reactions, which often employ transition metal catalysts to activate allylic electrophiles, are applicable. researchgate.net The presence of the iodine atom in this compound makes it a suitable precursor for the generation of allylic intermediates in such catalytic cycles.

Furthermore, the synthesis of various allylic alcohols and their subsequent conversion to other functional groups highlights the importance of these scaffolds. thieme-connect.de For example, the conversion of allylic alcohols to allylic iodides is a common transformation, setting the stage for subsequent substitution reactions. nih.gov The inherent chirality in this compound adds a layer of complexity and potential for stereocontrol in these transformations.

The table below summarizes the types of allylic substitution reactions where substrates similar in structure to this compound are employed.

Reaction TypeCatalyst/ReagentProduct TypeReference
Halide for Nitrate SubstitutionSilver NitrateAllylic Nitrate beilstein-journals.org
nih.govbeilstein-journals.org-Rearrangement of Iodonium (B1229267) YlidesCopper CatalystFunctionalized α-iodoesters nih.gov
Fluorinative Allylic SubstitutionTransition Metal CatalystsFluorinated Alkenes researchgate.net

Participant in Metal-Catalyzed Difunctionalization Reactions

Metal-catalyzed difunctionalization reactions, where two new functional groups are added across a double or triple bond, represent a powerful tool for rapidly increasing molecular complexity. The vinyl iodide moiety of this compound makes it an ideal participant in such transformations.

One notable example is the Heck cross-coupling reaction. In a study focused on the synthesis of substituted quinazolines, 2-methylbut-3-en-2-ol, a structurally related compound, was successfully coupled with a halogenated quinazoline (B50416) derivative in the presence of a palladium catalyst. mdpi.com This demonstrates the ability of the butene scaffold to participate in palladium-catalyzed C-C bond formation.

Another significant application is in radical-mediated difunctionalization. The vinyl azide (B81097) reagent 3-azido-2-methylbut-3-en-2-ol, which can be conceptually derived from this compound, has been used in a novel radical cyanomethylation process. rsc.org In this reaction, a radical adds to the vinyl azide, initiating a cascade that results in the formation of a cyanomethylated product. rsc.org

The following table outlines examples of metal-catalyzed reactions where the butene framework is involved in difunctionalization.

Reaction TypeCatalyst/ReagentsKey IntermediateProductReference
Heck Cross-CouplingPd(OAc)₂/tri-o-tolylphosphineAlkenyl-palladium species6-alkenyl-4-(isopropylamino)quinazoline mdpi.com
Radical CyanomethylationRu(bpy)₃Cl₂ or fac-Ir(ppy)₃Alkyl radicalCyanomethylated substrate rsc.org
IodocyclizationN-Iodosuccinimide/CO₂Iodonium ionCyclic Carbonate nih.gov

Probing Reactivity in Catalytic Systems

The specific chemical properties of this compound and its analogs allow them to be used as probes to understand the mechanisms and reactivity patterns of various catalytic systems.

For instance, in the development of a dual Brønsted acid/base organocatalyst for carbon dioxide fixation, 3-methyl-3-buten-1-ol (B123568) was used as a substrate to test the efficacy of the catalytic system. nih.gov The reaction involved the enantioselective formation of a cyclic carbonate through the addition of the alcohol, carbon dioxide, and an iodine source. nih.gov The reactivity and stereoselectivity observed with this substrate provided valuable insights into the catalytic cycle.

Furthermore, the study of hypervalent iodine reagents, which are considered environmentally friendly alternatives to some metal-based oxidants, often involves substrates with reactive functional groups. nih.govacs.org The iodo-alkene functionality in this compound makes it a potential candidate for investigating the oxidative capabilities and reaction mechanisms of these hypervalent iodine species.

The use of such probe molecules is crucial for optimizing reaction conditions and designing more efficient and selective catalysts. The data gathered from these studies contributes to the broader understanding of fundamental chemical reactivity.

Spectroscopic and Advanced Analytical Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of "(R)-3-iodo-2-methylbut-3-en-1-ol". Both ¹H and ¹³C NMR provide critical information about the connectivity of atoms and the chemical environment of the nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would exhibit characteristic signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons on the carbon bearing the hydroxyl group are expected to appear in a specific region of the spectrum. The vinyl protons will also have distinct chemical shifts. Due to the chiral center at the second carbon, the adjacent methylene (B1212753) protons of the hydroxymethyl group may exhibit diastereotopicity, leading to more complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique chemical environment will produce a distinct signal. For a related compound, 3-methylbut-1-ene, the ¹³C NMR chemical shifts are observed at approximately 22.3 ppm for the methyl carbons, 32.7 ppm for the methine carbon, 114.0 ppm for the vinyl CH2 carbon, and 145.9 ppm for the vinyl quaternary carbon docbrown.info. For "this compound", the presence of the iodine and hydroxyl groups would significantly influence the chemical shifts of the nearby carbon atoms. For instance, in 2-iodo-2-methylpropane, the carbon atom bonded to the iodine atom has a chemical shift of about 40.4 ppm, while the methyl carbons are at 43.4 ppm docbrown.info.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Splitting Pattern
CH₃~1.1~20Doublet
CH~2.5~45Multiplet
CH₂OH~3.6~65Multiplet
=CH₂~5.0, ~5.2~115Doublets
C=-~140Singlet
OHVariable-Singlet (broad)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound" (C₅H₉IO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement. The monoisotopic mass of C₅H₉IO is calculated to be 211.9698 g/mol nih.gov.

The mass spectrum would also display a characteristic fragmentation pattern that can be used for structural elucidation. The parent molecular ion peak [M]⁺ would be observed, and its intensity can vary. A common fragmentation pathway for iodoalkanes is the loss of an iodine atom, which would result in a prominent peak corresponding to the [M-I]⁺ fragment docbrown.infodocbrown.info. For 2-iodobutane, the parent molecular ion peak is observed at an m/z of 184, and a base peak is seen at m/z 57, corresponding to the butyl cation docbrown.info. Similarly, for "this compound", fragmentation could involve the loss of the iodine atom, the hydroxyl group, or other small neutral molecules.

Interactive Table: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion m/z (Expected) Possible Structure
[C₅H₉IO]⁺212Molecular Ion
[C₅H₉O]⁺85Loss of Iodine
[C₅H₈I]⁺195Loss of H₂O
[C₄H₇]⁺55Further Fragmentation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would show characteristic absorption bands for the hydroxyl (O-H) and alkene (C=C) functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group docbrown.info. The C=C stretching vibration of the alkene is expected to appear around 1640-1680 cm⁻¹. The C-H stretching vibrations for the sp³ and sp² hybridized carbons would be observed just below and above 3000 cm⁻¹, respectively. The C-I stretching vibration typically appears in the fingerprint region, at lower wavenumbers, around 500-600 cm⁻¹ docbrown.info.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (sp²)Stretching3010-3095
C-H (sp³)Stretching2850-2960
C=C (Alkene)Stretching1640-1680
C-O (Alcohol)Stretching1050-1150
C-I (Iodoalkane)Stretching500-600

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

Since "this compound" is a chiral molecule, assessing its enantiomeric purity is crucial. This is typically achieved using chiral chromatography and polarimetry.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase can be used to separate the (R) and (S) enantiomers. The two enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee) of the sample.

Polarimetry: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. A pure enantiomer will rotate the light by a specific amount, known as the specific rotation [α]. The observed rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample youtube.com. By comparing the observed rotation of a sample to the specific rotation of the pure enantiomer, the enantiomeric purity can be determined. The specific rotation is a characteristic physical property of a chiral compound under defined conditions (e.g., temperature, solvent, and wavelength of light) youtube.com.

Future Research Directions and Emerging Opportunities for R 3 Iodo 2 Methylbut 3 En 1 Ol

Exploration of New Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis and subsequent functionalization of (R)-3-iodo-2-methylbut-3-en-1-ol hinge on the availability of highly efficient and selective catalysts. Future research will likely focus on developing novel catalytic systems that can precisely control the reactivity of its dual functional groups—the allylic alcohol and the vinyl iodide.

A significant area of exploration involves the use of rare-earth metal catalysts, such as lanthanide complexes. Lanthanide(III) catalysts have shown promise in mediating intramolecular hydroalkoxylation and cyclization of alkynyl alcohols, demonstrating high selectivity and turnover frequencies. acs.org Their application could be extended to catalyze new transformations of this compound. Research has shown that alkenyl-halide functionalities can remain stable during certain lanthanide-catalyzed rearrangements, a crucial feature for preserving the vinyl iodide group of the target molecule. researchgate.net While traditional catalysts like ruthenium-BINAP systems are used for hydrogenating allylic alcohols, they often face challenges with selectivity and unwanted side reactions like double bond migration, underscoring the need for more robust catalytic solutions. bohrium.com

Another promising avenue is the development of catalysts for the stereospecific isomerization of allylic compounds. Guanidine-type bases have been shown to catalyze the transfer of chirality during the isomerization of chiral allylic substrates, opening possibilities for new synthetic routes that leverage the inherent chirality of this compound. whiterose.ac.uk Furthermore, chiral aryl iodide catalysts, which can act as both an oxidant and a chiral ligand, are emerging for enantioselective C-H activation, a concept that could be adapted for novel reactions involving this compound. acs.org

The table below summarizes potential catalyst systems and their relevance for future research on this compound.

Catalyst SystemPotential Application for this compoundKey Advantages
Lanthanide(III) ComplexesSelective cyclization and hydroalkoxylation reactions.High turnover frequencies, distinct selectivity compared to transition metals, compatibility with halide groups. acs.orgresearchgate.net
Chiral Aryl Iodide CatalystsEnantioselective C-H functionalization and hydroxylation reactions.Dual role as oxidant and chiral ligand, enabling novel enantioconvergent transformations. acs.org
Guanidine-Based OrganocatalystsStereospecific isomerization to generate novel chiral intermediates.Metal-free catalysis, effective chirality transfer. whiterose.ac.uk
Recyclable Heterogeneous CatalystsAsymmetric allylic oxidation and other transformations.Enhanced sustainability, ease of recovery and reuse without significant loss of activity. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes represents a major opportunity for the production and application of this compound. Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless integration into multistep, automated synthesis platforms.

Future research will focus on adapting the synthesis of this chiral allylic iodide to flow reactors. The use of packed-bed reactors containing zinc has been successfully demonstrated for the carboxylation of allylic halides in flow, a process that could be analogous to synthetic steps involving this compound. rsc.org Such flow processes can significantly reduce reaction times and improve yields compared to batch methods. Moreover, flow systems are ideal for handling reactive intermediates and for performing rapid catalyst screening to optimize reaction conditions. acs.org

The successful use of chiral catalysts in multistep continuous-flow synthesis of biologically active compounds paves the way for the automated production of complex molecules derived from this compound. nih.gov An integrated flow system could perform a sequence of reactions—such as a metal-catalyzed cross-coupling at the vinyl iodide position followed by a stereoselective transformation of the allylic alcohol—without the need to isolate intermediates. This approach not only increases efficiency but also minimizes waste and manual handling.

Application in Materials Science and Advanced Functional Molecules

The unique bifunctional nature of this compound makes it a highly attractive monomer for the synthesis of advanced functional materials. The allylic alcohol group can participate in polymerization, while the vinyl iodide provides a versatile handle for post-polymerization modification.

Hydroxyl-functional polymers derived from allylic alcohols are valuable as intermediates for coatings, adhesives, and elastomers. acs.orgresearchgate.netgoogleapis.com this compound could be copolymerized with other vinyl monomers to create resins with pendant vinyl iodide groups. These groups are scarce in polymer literature but are highly desirable as they can be selectively transformed via various cross-coupling reactions, allowing for the precise tuning of material properties. acs.org

Furthermore, iodine-containing materials are gaining significant attention for high-tech applications. The high atomic weight of iodine enhances EUV absorption, making iodine-containing polymers promising candidates for next-generation photoresists in semiconductor lithography. spiedigitallibrary.org In the biomedical field, the radiopaque nature of iodine makes it ideal for creating materials for bioimaging and diagnostics. rsc.org Iodine-containing biomaterials have been explored for antitumor therapy, wound healing, and tissue engineering. rsc.org The incorporation of this compound into polymer backbones could lead to novel, biocompatible materials with built-in imaging capabilities or therapeutic potential.

Potential Material ApplicationRole of this compoundKey Functional Advantage
Functional PolymersMonomer or co-monomer in polymerization.Introduces both hydroxyl and vinyl iodide groups for cross-linking and post-polymerization modification. acs.orgacs.org
EUV PhotoresistsComponent of resist formulation.Iodine atom enhances EUV absorption efficiency for advanced semiconductor manufacturing. spiedigitallibrary.org
Biomedical MaterialsBuilding block for biocompatible polymers.Provides radiopacity for CT imaging and a scaffold for drug-delivery systems. rsc.org
Advanced Coatings and AdhesivesCross-linking agent in thermoset resins.High concentration of reactive hydroxyl and iodide sites for creating durable, functional surfaces. researchgate.netgoogleapis.com

Deeper Computational Insights into Complex Reaction Pathways

Computational chemistry is an indispensable tool for understanding and predicting the behavior of complex molecules. For this compound, Density Functional Theory (DFT) and other computational methods offer a powerful means to explore its reactivity, elucidate reaction mechanisms, and design new synthetic pathways.

Future computational studies will likely focus on several key areas. First, modeling the transition states of catalytic reactions can provide deep insights into the factors governing stereoselectivity in the synthesis of the molecule itself. Second, calculations can predict the reactivity of the vinyl iodide and allylic alcohol groups in various chemical environments, helping to guide the development of orthogonal synthetic strategies where one group reacts while the other remains intact. For instance, computational studies on hypervalent iodine reagents have confirmed their role in complex reaction pathways, and similar methods could be applied to reactions involving this compound. whiterose.ac.uk

Automated reaction path search methods can elucidate complex mechanisms, such as unexpected rearrangements or side-product formations, which is crucial for optimizing reaction conditions. By understanding the energetics of different pathways, researchers can rationally design experiments to favor desired outcomes, accelerating the discovery of new applications for this versatile building block.

Development of Sustainable and Green Synthesis Protocols for this compound Production

The principles of green chemistry are increasingly guiding the development of synthetic methodologies. Future research on this compound will prioritize the development of sustainable and environmentally benign production protocols.

Key opportunities lie in replacing hazardous reagents and minimizing waste. For example, the synthesis of haloalkanes often relies on toxic reagents, but newer methods that use alcohols as starting materials with water as the only byproduct are being developed. researchgate.netnih.gov The use of hypervalent iodine compounds as oxidants is considered a green alternative to heavy-metal-based reagents. acs.org These approaches could be adapted for the synthesis of the target molecule.

The use of recyclable, heterogeneous catalysts, such as those supported on mesoporous silica, offers a path to more sustainable processes by simplifying product purification and allowing for catalyst reuse. acs.org Additionally, employing green solvents, such as deep eutectic solvents, which have been shown to promote reactions with allylic alcohols, can further reduce the environmental impact of synthesis. googleapis.com The development of protocols that utilize renewable feedstocks, mirroring the sustainable production of allyl alcohol from glycerol, would represent a significant advance in the green production of this compound and its derivatives.

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